
N-(3-methyl-2-nitrophenyl)acetamide
Description
N-(3-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the ortho (C2) position and a methyl group (-CH₃) at the meta (C3) position. The acetamide functional group (-NH-CO-CH₃) is attached to the nitrogen atom of the substituted phenyl ring.
Key Data (inferred from and structural analogs):
- Molecular Formula: C₉H₁₀N₂O₃
- Molecular Weight: ~194.2 g/mol
- Substituents: Ortho-nitro, meta-methyl.
- Synthesis: Likely involves acetylation of 3-methyl-2-nitroaniline or similar intermediates, akin to methods used for chloro-substituted acetamides (e.g., column chromatography and spectral validation in ).
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Nitrophenyl)acetamide (CAS 122-28-1)
Molecular Formula : C₈H₈N₂O₃
Molecular Weight : 180.16 g/mol
Substituents : Meta-nitro group.
- Structural Differences : The nitro group is positioned at the meta (C3) site rather than ortho (C2).
- Impact of Substituent Position :
- Electronic Effects : The meta-nitro group is a strong electron-withdrawing substituent, reducing electron density on the phenyl ring compared to the ortho-nitro derivative. This alters reactivity in electrophilic substitution reactions .
- Crystallography : Meta-substituted acetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic interactions (). Ortho-nitro groups may introduce greater steric hindrance, affecting solubility and melting points.
N-(2-Nitrophenyl)-2,2,2-trichloro-acetamide (2NPTCA)
Molecular Formula : C₈H₅Cl₃N₂O₃
Molecular Weight : ~287.5 g/mol
Substituents : Ortho-nitro and trichloro-acetamide (-NH-CO-CCl₃).
- Functional Group Comparison : The trichloro-acetamide group enhances electronegativity and steric bulk compared to the simple acetamide in the target compound.
- Crystal Structure : Trichloro-acetamides with ortho-substituents often exhibit asymmetric unit variations (e.g., two molecules per unit in some cases, ), suggesting that the target compound’s methyl group may influence packing efficiency differently than chlorine atoms.
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide (CAS 299950-82-6)
Molecular Formula: C₁₆H₁₅ClN₂O₂ Molecular Weight: ~302.8 g/mol Substituents: Ortho-chloro, meta-methyl on the phenyl ring, with an additional phenoxy group.
- Biological Relevance: Phenoxy acetamides are frequently explored for pharmacological activities (e.g., anti-cancer and anti-microbial, ).
Tabulated Comparison of Key Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Methyl groups (electron-donating) may counteract this effect slightly in the target compound. Trichloro-acetamide derivatives (e.g., 2NPTCA) exhibit higher molecular weights and lower solubility due to increased hydrophobicity .
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